

Spectroscopic Data of 7-Hydroxyindene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Hydroxyindene

Cat. No.: B014261

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **7-Hydroxyindene**, a significant molecule in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require detailed spectroscopic information for identification, characterization, and quality control. Due to the limited availability of experimentally derived public data, this guide presents predicted spectroscopic values obtained from established computational models, alongside generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **7-Hydroxyindene**. These predictions are based on computational algorithms and provide a valuable reference for the analysis of this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **7-Hydroxyindene** (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.20 - 7.00	m	3H	Ar-H
6.85	t, J = 5.5 Hz	1H	C1-H
6.50	d, J = 5.5 Hz	1H	C2-H
4.90	s (broad)	1H	OH
3.30	s	2H	C3-H ₂

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **7-Hydroxyindene** (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (ppm)	Assignment
154.0	C7
145.5	C3a
143.0	C7a
131.0	C2
128.0	C5
125.0	C1
120.0	C6
115.0	C4
35.0	C3

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for **7-Hydroxyindene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (hydroxyl group)
3100 - 3000	Medium	Aromatic C-H stretch
3000 - 2850	Medium	Aliphatic C-H stretch
1620 - 1600	Medium	C=C stretch (aromatic)
1480 - 1440	Medium	C=C stretch (aromatic)
1260 - 1200	Strong	C-O stretch (phenol)
850 - 750	Strong	Aromatic C-H out-of-plane bend

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **7-Hydroxyindene**

m/z	Relative Intensity (%)	Assignment
132.0575	100	[M] ⁺ (Molecular Ion)
131.0497	80	[M-H] ⁺
103.0548	60	[M-CHO] ⁺
77.0391	40	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **7-Hydroxyindene**. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **7-Hydroxyindene** for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of purified **7-Hydroxyindene** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent (e.g., DMSO-d_6 , Acetone- d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
 - Process the data using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
 - Process the data similarly to the ^1H NMR spectrum and reference it to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **7-Hydroxyindene**.

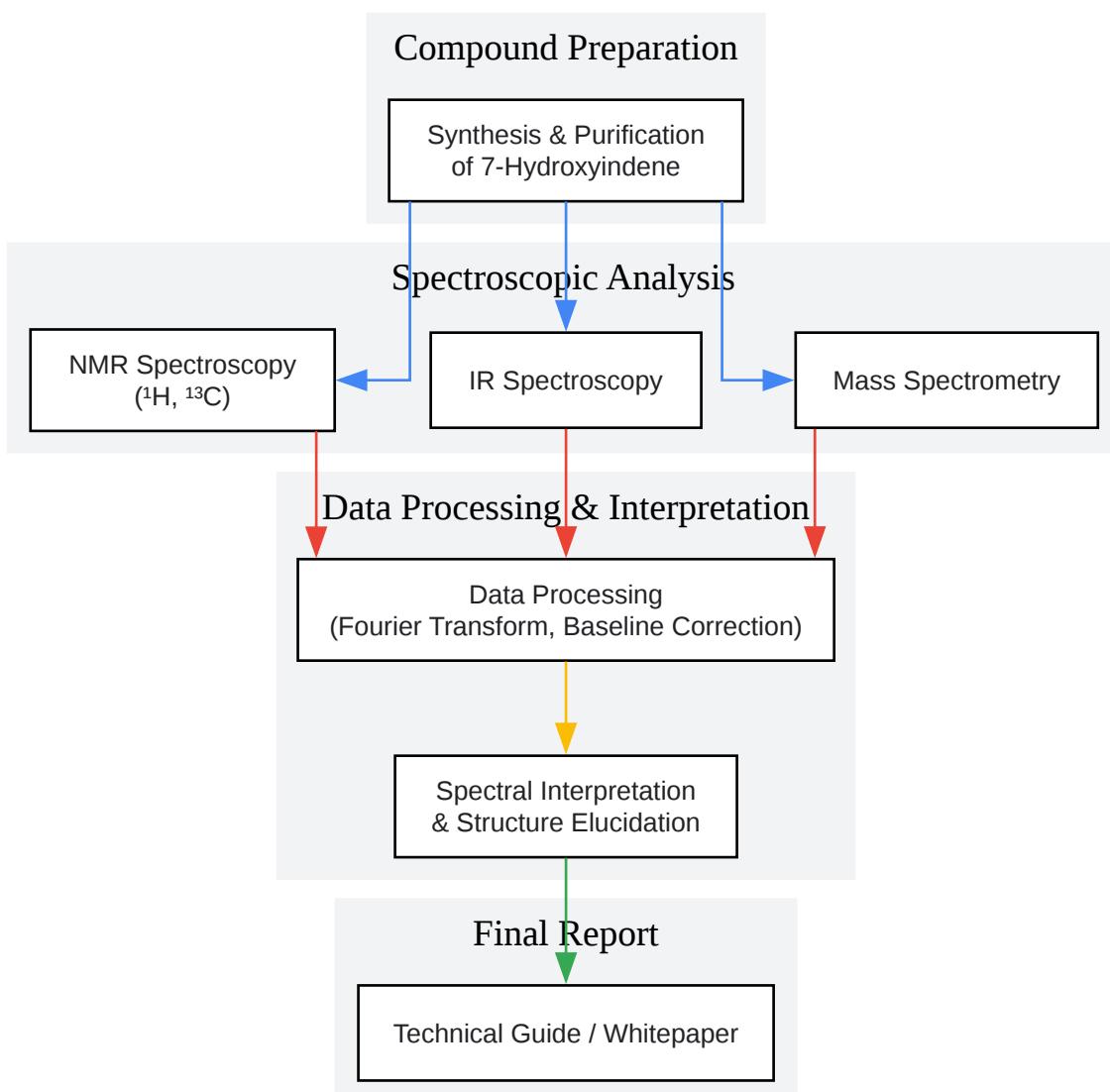
Methodology:

- Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid **7-Hydroxyindene** sample directly onto the ATR crystal.
- KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum should be baseline corrected and the absorption peaks should be labeled with their corresponding wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **7-Hydroxyindene**.


Methodology:

- Sample Introduction: Introduce a dilute solution of **7-Hydroxyindene** in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Data Acquisition:

- EI-MS: Acquire the mass spectrum over a mass range of m/z 50-500. The electron energy is typically set to 70 eV.
- ESI-MS: Acquire the mass spectrum in positive or negative ion mode over a similar mass range.
- Data Analysis: Identify the molecular ion peak ($[M]^+$ or $[M+H]^+/[M-H]^-$) and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Hydroxyindene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **7-Hydroxyindene**.

- To cite this document: BenchChem. [Spectroscopic Data of 7-Hydroxyindene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b014261#7-hydroxyindene-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b014261#7-hydroxyindene-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com